molecular formula C12H7NO3 B152082 2-Nitrodibenzofuran CAS No. 20927-95-1

2-Nitrodibenzofuran

Cat. No.: B152082
CAS No.: 20927-95-1
M. Wt: 213.19 g/mol
InChI Key: YPFPLEUXZNAAEE-UHFFFAOYSA-N
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Description

2-Nitrodibenzofuran is an organic compound belonging to the class of nitroaromatic compounds It is characterized by a dibenzofuran core structure with a nitro group (-NO2) attached to the second position

Mechanism of Action

Target of Action

The primary target of 2-Nitrodibenzofuran (NDBF) is the thiol group in peptides . NDBF acts as a photoremovable protecting group for the thiol group, which is crucial in peptide chemistry .

Mode of Action

NDBF interacts with its target by masking the thiol group in cysteine-containing peptides . This is achieved by synthesizing Fmoc-Cys(NDBF)-OH and incorporating that residue into peptides by standard solid-phase peptide synthesis procedures . Upon irradiation with 365 nm light or two-photon excitation with 800 nm light, efficient deprotection occurs .

Biochemical Pathways

The biochemical pathway affected by NDBF involves the uncaging of the thiol group in peptides . This uncaging process is carried out using a peptide derived from the protein K-Ras4B, a known substrate for protein farnesyltransferase . Upon irradiation of the NDBF-caged peptide in the presence of the enzyme, the formation of the farnesylated product occurs .

Pharmacokinetics

The pharmacokinetics of NDBF involve its efficient deprotection upon irradiation . The high cleavage efficiency devoid of side reactions and significant two-photon cross-section of NDBF render it superior to Bhc for thiol group caging . .

Result of Action

The molecular and cellular effects of NDBF’s action involve the migration of the peptide from the cytosol/Golgi to the plasma membrane due to enzymatic palmitoylation . This occurs when human ovarian carcinoma (SKOV3) cells are incubated with an NDBF-caged version of a farnesylated peptide followed by UV irradiation .

Action Environment

The action of NDBF is influenced by light, specifically 365 nm light or two-photon excitation with 800 nm light . The ability of light to traverse various chemical and biological barriers and be modulated by time and amplitude makes light-regulated molecules like NDBF unique tools for a plethora of applications in the areas of chemistry and biology .

Biochemical Analysis

Biochemical Properties

2-Nitrodibenzofuran has been used as a photoremovable protecting group in peptide chemistry . It interacts with cysteine residues in peptides, masking the thiol group . Upon irradiation with light, the this compound group is removed, revealing the thiol group . This interaction is crucial in the study of proteins and enzymes that contain cysteine residues .

Cellular Effects

In cellular studies, this compound has been used to control the activity of peptides within cells . For example, a peptide derived from the protein K-Ras4B was caged with this compound . Upon irradiation, the peptide was activated, leading to changes in cell signaling pathways and gene expression . This demonstrates the potential of this compound to influence cellular function.

Molecular Mechanism

The mechanism of action of this compound involves its ability to absorb light and undergo a photochemical reaction . When irradiated, this compound undergoes a structural change that leads to its removal from the peptide . This uncaging process allows the peptide to interact with other biomolecules, potentially leading to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can be controlled temporally by adjusting the timing and duration of light exposure This allows researchers to study the effects of the compound over time

Metabolic Pathways

It is known that dibenzofurans can be degraded by bacteria through lateral and angular dioxygenation pathways

Transport and Distribution

It is known that the compound can penetrate cells and interact with intracellular peptides

Subcellular Localization

It has been shown that peptides caged with this compound can migrate from the cytosol/Golgi to the plasma membrane upon irradiation This suggests that this compound may influence the subcellular localization of peptides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrodibenzofuran can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes using optimized reaction conditions to maximize yield and purity. The choice of nitrating agents and reaction conditions is crucial to ensure the selective formation of the desired nitro isomer.

Chemical Reactions Analysis

2-Nitrodibenzofuran undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Nitrodibenzofuran has several scientific research applications:

Comparison with Similar Compounds

2-Nitrodibenzofuran can be compared with other nitroaromatic compounds such as:

The uniqueness of this compound lies in its superior efficiency as a photoremovable protecting group and its broad range of applications in scientific research.

Properties

IUPAC Name

2-nitrodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c14-13(15)8-5-6-12-10(7-8)9-3-1-2-4-11(9)16-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFPLEUXZNAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175086
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20927-95-1
Record name 2-Nitrodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20927-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzofuran, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020927951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 L round-bottom flask, 1-nitro-4-phenoxybenzene (50 g, 232 mmol), potassium carbonate (3.21 g, 23.23 mmol), palladium acetate (2.61 g, 11.62 mmol), and 280 mL of pivalic acid were added. The mixture was heated to 120° C. in air. After 3 days the reaction mixture was cooled in an ice bath. 125 mL of 50% sodium hydroxide solution was added slowly in portions over time. The black emulsion was diluted with a large amount of water and ethyl acetate, filtered through Celite. The organic layer was separated, dried over magnesium sulfate, and filtered. The solvent was evaporated and pre-adsorbed onto Celite. The Celite mixture was purified by silica gel plug eluting with 10% to 50% dichloromethane in hexanes. 36.4 g (63% yield) desired product was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
catalyst
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different methods for synthesizing 2-Nitrodibenzofuran and how do they differ in regioselectivity?

A1: Two main synthetic routes yield this compound with differing regioselectivity:

    Q2: Can this compound be synthesized through photochemical reactions, and what are the potential applications of this approach?

    A2: While not directly producing this compound, research demonstrates the feasibility of using photochemical reactions to create dibenzofuran derivatives []. For instance, UV irradiation of 3,5-diiodo-4-(4'-methyoxphenoxy)nitrobenzene yields 4-iodo-8-methoxy-2-nitrodibenzofuran []. This method shows promise for developing novel, rigid thyroid hormone analogs by utilizing the functionalized dibenzofuran framework.

    Q3: Has this compound been used in the development of photocleavable protecting groups, and what mechanistic insights are available?

    A3: Research indicates the use of a this compound derivative, specifically 3-methyl-2-nitrodibenzofuran (NDBF), in synthesizing FerriCast (FC-NDBF), a potential photocleavable protecting group for Fe(3+) []. Studying the photochemistry of FC-NDBF and similar compounds provides valuable insights into the uncaging quantum yields of ligands derived from nitrobenzhydrol. This highlights the potential of this compound derivatives in photochemical applications.

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